molecular formula C10H7IN2O B1526825 4-(3-Iodophenoxy)pyrimidine CAS No. 1249930-92-4

4-(3-Iodophenoxy)pyrimidine

カタログ番号: B1526825
CAS番号: 1249930-92-4
分子量: 298.08 g/mol
InChIキー: DFIAGWUAJJEROA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(3-Iodophenoxy)pyrimidine is a chemical compound with the molecular formula C 10 H 7 IN 2 O . It features a pyrimidine ring system, a privileged scaffold in medicinal chemistry and drug discovery known for its wide range of biological activities. The presence of the iodine atom on the phenoxy ring makes this compound a valuable intermediate for further chemical transformations, notably in metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecules for pharmaceutical and materials science research. Pyrimidine-based structures are of significant interest in therapeutic development. Research into related compounds shows that the pyrimidine core is frequently investigated for its potential to inhibit key biological targets, such as dihydrofolate reductase (DHFR) and various protein kinases . Inhibitors of these targets are crucial in areas like oncology, with drugs such as palbociclib demonstrating the therapeutic value of the pyrimidine scaffold . As such, 4-(3-Iodophenoxy)pyrimidine serves as a versatile building block for researchers synthesizing novel compounds for evaluating anticancer, antimicrobial, and anti-inflammatory activities. Beyond life sciences, pyrimidine derivatives are also explored in materials science as corrosion inhibitors, where machine learning models are being developed to predict their efficacy in protecting carbon steel in acidic environments . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(3-iodophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIAGWUAJJEROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks. 4-(3-Iodophenoxy)pyrimidine (CAS: 1249930-92-4) represents a highly strategic intermediate[1]. By combining the kinase-targeting propensity of a pyrimidine core with the orthogonal reactivity of a meta-substituted aryl iodide, this molecule serves as a linchpin in the development of targeted therapeutics, particularly small-molecule kinase inhibitors.

This guide provides an in-depth technical analysis of its structural properties, validated synthesis protocols, and downstream applications in palladium-catalyzed cross-coupling.

Physicochemical & Structural Profiling

From the perspective of an application scientist, understanding the fundamental properties of your starting materials is the first step in designing a robust synthetic route. The molecular architecture of 4-(3-Iodophenoxy)pyrimidine dictates its solubility, reactivity, and downstream purification strategies.

PropertyValue
Chemical Name 4-(3-Iodophenoxy)pyrimidine
CAS Number 1249930-92-4
Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
SMILES String Ic1cccc(Oc2ccncn2)c1
Key Functional Groups Pyrimidine ring, Diaryl ether linkage, Aryl iodide

Strategic Role in Drug Development

The design of 4-(3-Iodophenoxy)pyrimidine is not arbitrary; it is rooted in the principles of rational drug design and synthetic efficiency.

  • The Pyrimidine Pharmacophore: The 1,3-diazine (pyrimidine) ring is a classic bioisostere for the adenine ring of ATP. It readily forms critical hydrogen bonds with the hinge region of kinase active sites.

  • The Diaryl Ether Linkage: The oxygen bridge provides essential conformational flexibility, allowing the two aromatic systems to adopt non-planar geometries. This flexibility is crucial for navigating the hydrophobic pockets adjacent to the ATP-binding site.

  • The Meta-Iodine Vector: In transition-metal catalysis, the carbon-iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, enabling highly chemoselective oxidative addition by palladium catalysts under mild conditions. The meta positioning ensures that subsequent functionalization projects into the solvent-exposed region of a target protein, which is ideal for modulating pharmacokinetic properties without disrupting target binding.

G A 4-(3-Iodophenoxy)pyrimidine (Strategic Intermediate) B Pd-Catalyzed Cross-Coupling A->B Suzuki/Sonogashira C Advanced API (Kinase Inhibitor) B->C Structural Diversification D Target Kinase (e.g., EGFR/BTK) C->D ATP-Competitive Inhibition

Workflow: Strategic role of 4-(3-Iodophenoxy)pyrimidine in targeted drug discovery.

Validated Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to synthesize 4-(3-Iodophenoxy)pyrimidine is via a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The pyrimidine ring is highly electron-deficient at the 2, 4, and 6 positions due to the inductive and resonance electron-withdrawing effects of the two nitrogen atoms[2]. This renders 4-chloropyrimidine an exceptionally potent electrophile. When reacted with 3-iodophenol in the presence of a base, the resulting phenoxide rapidly attacks the C4 position, proceeding through a stabilized Meisenheimer complex before eliminating the chloride ion.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloropyrimidine (1.0 equiv) and 3-iodophenol (1.05 equiv).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 1.5 equiv). Expertise Note: K2CO3 is preferred over stronger bases like NaH to prevent unwanted side reactions and degradation of the pyrimidine core.

  • Solvent Selection: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide intermediate.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • Workup & Purification: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System: Analyze the crude mixture via LC-MS; the disappearance of the 4-chloropyrimidine mass (m/z ~115) and the appearance of the product mass (m/z 299[M+H]+) confirms successful coupling.

G A 4-Chloropyrimidine C Base (K2CO3) Solvent (DMF, 80°C) A->C B 3-Iodophenol B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E 4-(3-Iodophenoxy)pyrimidine (Yield: >85%) D->E

SNAr synthetic workflow for producing 4-(3-Iodophenoxy)pyrimidine.

Downstream Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once synthesized, the aryl iodide moiety of 4-(3-Iodophenoxy)pyrimidine is primed for structural diversification. The 3 is the industry standard for constructing complex biaryl systems, often used in late-stage drug candidates like abemaciclib[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk tube, combine 4-(3-iodophenoxy)pyrimidine (1.0 equiv), a selected arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Expertise Note: The inclusion of water is critical; it dissolves the base and accelerates the transmetalation step of the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv). This bidentate phosphine ligand prevents catalyst deactivation and promotes rapid reductive elimination.

  • Execution: Seal the tube and heat to 90°C for 2–4 hours. The high reactivity of the aryl iodide ensures complete conversion before any competing hydrolysis of the pyrimidine ether can occur.

Self-Validating System: TLC analysis (UV active) should show the consumption of the starting material. 1H NMR of the purified product will show the disappearance of the isolated meta-proton of the iodide and the appearance of the new aryl multiplet, confirming the C-C bond formation.

References

  • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI (Catalysts) URL: [Link]

Sources

Structural Elucidation and NMR Characterization of 4-(3-Iodophenoxy)pyrimidine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Iodophenoxy)pyrimidine is a highly valuable synthetic intermediate in modern medicinal chemistry. Featuring a pyrimidine core linked via an ether bridge to a meta-iodinated benzene ring, this scaffold is frequently utilized in the development of targeted therapeutics. The accurate structural elucidation of this molecule via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream cross-coupling applications. This whitepaper provides a comprehensive, expert-level guide to the NMR resonance assignments of 4-(3-iodophenoxy)pyrimidine, detailing the mechanistic causality behind its unique spectral features.

Chemical Context & Pharmacological Relevance

In the realm of targeted therapeutics, particularly for oncology, the pyrimidine ring often serves as a "hinge binder" within the ATP-binding pocket of kinases. Recent developments in CNS-penetrant inhibitors for EGFR mutations have demonstrated that pyrimidine ether analogs offer superior potency and optimal wild-type margins compared to their pyridine counterparts[1].

The inclusion of an iodine atom at the 3-position (meta) of the phenoxy ring is a strategic design choice. Iodine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the aryl ring during structure-activity relationship (SAR) campaigns. Verifying the integrity of both the ether linkage and the carbon-iodine bond prior to these reactions is paramount.

Experimental Workflow: Synthesis & Sample Preparation

To ensure a self-validating system, the NMR acquisition protocol must be rigorously standardized. Variations in solvent, concentration, or temperature can induce chemical shift drift, particularly for the electron-deficient pyrimidine protons.

Step-by-Step Methodology for Standardized NMR Acquisition:
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of highly purified 4-(3-iodophenoxy)pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the absolute 0.00 ppm reference point.

  • Filtration: Pass the solution through a glass-wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates, ensuring optimal magnetic field homogeneity.

  • Instrument Calibration: Tune and match the NMR probe (e.g., 400 MHz or 500 MHz) to the sample. Lock onto the deuterium signal of CDCl 3​ and shim the Z1-Z5 gradients until the TMS signal exhibits a line width at half-height of < 0.5 Hz.

  • Acquisition Parameters ( 1 H): Utilize a 30° excitation pulse (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration. Acquire 16–32 scans.

  • Acquisition Parameters ( 13 C): Utilize power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar couplings while minimizing Nuclear Overhauser Effect (NOE) bias. Set the D1 delay to 2–3 seconds and acquire 1024–2048 scans depending on sample concentration.

NMR_Workflow N1 Synthesis & Purification 4-(3-Iodophenoxy)pyrimidine N2 Sample Preparation (CDCl3 + 0.03% TMS) N1->N2 N3 1D NMR Acquisition (1H & 13C) N2->N3 N4 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N4 N5 Data Processing & Multiplet Analysis N3->N5 N4->N5 N6 Structural Verification N5->N6

Figure 1: Self-validating experimental workflow for the NMR characterization of 4-(3-iodophenoxy)pyrimidine.

1 H NMR Resonance Assignments & Mechanistic Causality

The 1 H NMR spectrum of 4-(3-iodophenoxy)pyrimidine is defined by two distinct spin systems: the electron-deficient pyrimidine ring and the meta-substituted phenoxy ring.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
H-2 (Pyr) 8.80Singlet (s)-1HHighly deshielded; sandwiched between two electronegative nitrogen atoms.
H-6 (Pyr) 8.55Doublet (d)5.81HDeshielded by adjacent N-1; exhibits vicinal coupling to H-5.
H-4' (Ar) 7.55Doublet of doublets of doublets (ddd)8.0, 2.0, 1.01HDeshielded by the anisotropic effect of the ortho-iodine atom.
H-2' (Ar) 7.50Pseudo-triplet (t)2.01HDeshielded by both the ortho-iodine and meta-oxygen atoms.
H-5' (Ar) 7.15Triplet (t)8.01HMeta to both substituents; represents the least perturbed aromatic proton.
H-6' (Ar) 7.10Doublet of doublets of doublets (ddd)8.0, 2.0, 1.01HOrtho to the ether oxygen; experiences slight shielding via +M resonance.
H-5 (Pyr) 6.95Doublet (d)5.81HStrongly shielded by the mesomeric (+M) electron donation from the C-4 oxygen.

Causality Insight: The most diagnostic proton in this molecule is H-5 of the pyrimidine ring . In an unsubstituted pyrimidine, H-5 typically resonates near 7.3 ppm. However, the attachment of an aryloxy group at C-4 introduces a strong mesomeric (+M) effect. The lone pair electrons on the ether oxygen delocalize into the pyrimidine π-system, significantly increasing electron density at C-5. This shielding effect pushes the H-5 resonance upfield to ~6.95 ppm, a phenomenon well-documented in the additivity parameters for substituted pyrimidines[2].

13 C NMR Resonance Assignments & Mechanistic Causality

The 13 C NMR spectrum provides definitive proof of the molecular framework, particularly highlighting the profound electronic impact of the heavy iodine atom.

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C-4 (Pyr) 169.5CqDirectly attached to the electronegative ether oxygen; highly deshielded.
C-2 (Pyr) 158.5CHSandwiched between N-1 and N-3.
C-6 (Pyr) 157.0CHAdjacent to N-1; deshielded by inductive effects.
C-1' (Ar) 153.0CqIpso carbon attached to the ether oxygen.
C-4' (Ar) 134.5CHPara to the oxygen, ortho to the iodine.
C-5' (Ar) 131.0CHMeta to both substituents; baseline aromatic shift.
C-2' (Ar) 130.5CHOrtho to both the oxygen and iodine atoms.
C-6' (Ar) 120.5CHOrtho to the oxygen; shielded by +M resonance.
C-5 (Pyr) 108.0CHExtreme shielding due to +M resonance from the adjacent C-4 oxygen.
C-3' (Ar) 94.0CqIpso to iodine; exhibits the relativistic "Heavy Atom Effect".

Causality Insight: The chemical shift of C-3' at ~94.0 ppm is a textbook example of the "Heavy Atom Effect on the Light Atom" (HALA effect)[3]. While halogens like fluorine and chlorine deshield their attached carbons via electronegativity, iodine—being a massive, highly polarizable atom—induces a profound shielding effect. This is driven by spin-orbit (SO) coupling, a relativistic effect where the large electron cloud of iodine creates a secondary magnetic field that strongly opposes the applied external magnetic field at the adjacent carbon nucleus. Consequently, the C-3' carbon resonates nearly 30-40 ppm upfield from a standard aromatic carbon.

2D NMR Strategies for Unambiguous Confirmation

To elevate the trustworthiness of the structural assignment, 1D data must be corroborated with 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-5 and H-6 on the pyrimidine ring, and maps the continuous spin system of the phenoxy ring (H-4' ↔ H-5' ↔ H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons (C-4, C-1', C-3') from CH carbons by correlating protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool for this molecule. HMBC reveals 2-bond ( 2 J) and 3-bond ( 3 J) carbon-proton couplings. Crucially, an HMBC cross-peak between the phenoxy protons (e.g., H-2', H-6') and the pyrimidine C-4 carbon would definitively prove the ether linkage.

HMBC_Map H2 H2 (Pyr) C4 C4 (O-linked) H2->C4 3J C6 C6 (Pyr) H2->C6 3J H5 H5 (Pyr) H5->C4 2J H5->C6 2J H6 H6 (Pyr) C2 C2 (Pyr) H6->C2 3J H6->C4 3J C5 C5 (Pyr) H6->C5 2J

Figure 2: Key HMBC (1H-13C) correlation map establishing the pyrimidine ether linkage.

References

  • Highly Optimized CNS Penetrant Inhibitors of EGFR Exon20 Insertion Mutations Journal of Medicinal Chemistry - ACS Public
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds International Journal of Molecular Sciences - MDPI
  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts Chemical Reviews

Sources

Mass spectrometry fragmentation patterns of 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Iodophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(3-Iodophenoxy)pyrimidine, a molecule of interest in medicinal chemistry and materials science. Leveraging foundational principles of mass spectrometry, this document delineates the characteristic fragmentation pathways observed under Electron Ionization (EI) conditions. As a Senior Application Scientist, the focus extends beyond simple spectral interpretation to elucidate the chemical logic underpinning the fragmentation cascade. We will explore the competing and complementary fragmentation patterns dictated by the molecule's three primary structural motifs: the pyrimidine heterocycle, the diaryl ether linkage, and the carbon-iodine bond. This guide is designed to be a definitive resource, providing field-proven insights, self-validating experimental protocols, and robust visual aids to empower researchers in the structural elucidation of this and related compounds.

Introduction: The Structural and Analytical Challenge

4-(3-Iodophenoxy)pyrimidine belongs to a class of diaryl ether compounds that are prevalent scaffolds in drug discovery. The pyrimidine core is a cornerstone of nucleobases and numerous pharmaceuticals, prized for its diverse biological activities.[1][2] The introduction of a substituted phenoxy group modulates electronic properties and conformational flexibility, while the iodine atom serves as a heavy halogen, useful for both synthetic modification and as a potential site for radiolabeling.

The structural characterization of such molecules is non-trivial. Mass spectrometry, particularly with Electron Ionization (EI), offers a powerful method to confirm molecular weight and deduce structural features through the analysis of reproducible fragmentation patterns.[2][3][4] Understanding these pathways is paramount for unambiguous identification, metabolite profiling, and quality control in synthetic workflows. This guide deconstructs the fragmentation of the title compound by examining its constituent parts and their influence on the overall mass spectrum.

The Molecular Ion: The Starting Point

Under typical 70 eV EI conditions, 4-(3-Iodophenoxy)pyrimidine will readily lose an electron to form a molecular ion (M⁺•).[4][5] Given the extensive aromaticity of the molecule, which stabilizes the resulting radical cation, a prominent molecular ion peak is expected.[6][7]

  • Molecular Formula: C₁₀H₇IN₂O

  • Monoisotopic Mass: 297.96 g/mol

  • Nominal Mass: 298 g/mol

The presence of a peak at m/z 298 is the first and most critical piece of evidence in the mass spectrum, confirming the compound's molecular weight.[4]

Primary Fragmentation Pathways: A Tale of Three Motifs

The excess internal energy imparted to the molecular ion during ionization induces fragmentation.[5][8] The fragmentation of 4-(3-Iodophenoxy)pyrimidine is governed by the relative bond strengths and the stability of the resulting fragments. We can anticipate three primary, often competing, initial fragmentation events.

Pathway A: Cleavage of the Carbon-Iodine Bond

The Carbon-Iodine (C-I) bond is the weakest covalent bond in the molecule. Consequently, its cleavage is an energetically favorable and highly probable initial fragmentation event.[9]

  • Homolytic Cleavage: This process involves the loss of a neutral iodine radical (I•), leading to the formation of a highly significant fragment ion at m/z 171 .

    • [M - I]⁺ at m/z 171: This even-electron cation, corresponding to the [C₁₀H₇N₂O]⁺ fragment, is a key diagnostic peak. Its presence strongly indicates an iodo-substituted precursor. The large mass difference of 127 units between the molecular ion and this fragment is a classic signature for iodine.[6]

  • Iodine Cation: While less common as the charge is more likely to be stabilized on the larger organic fragment, the formation of an iodine cation, [I]⁺ at m/z 127 , can also be observed.[6][9]

Pathway B: Scission of the Diaryl Ether Linkage

The diaryl ether bridge presents two C-O bonds susceptible to cleavage. This fragmentation pathway is characteristic of aryl ethers and can proceed via several routes.[10][11]

  • Cleavage Adjacent to the Pyrimidine Ring: This scission results in the formation of an iodophenoxy cation or radical.

    • [C₆H₄IO]⁺ at m/z 219: Formation of the 3-iodophenoxy cation. This ion can subsequently lose a carbon monoxide (CO) molecule, a common fragmentation for phenoxy species, to yield a fragment at m/z 191.

    • [C₄H₃N₂O]⁺ at m/z 95: Formation of the 4-oxypyrimidine cation.

  • Cleavage Adjacent to the Phenyl Ring: This pathway leads to the formation of pyrimidine-containing ions.

    • [C₁₀H₇IN₂]⁺• (Loss of O): While less common, direct loss of the ether oxygen is possible.

    • [C₄H₄N₂]⁺• at m/z 80: The pyrimidine radical cation.

    • [C₆H₄I]⁺ at m/z 203: The iodophenyl cation.

The relative abundance of these fragments depends on the comparative stability of the charged species formed.

Pathway C: Fragmentation of the Pyrimidine Ring

The pyrimidine ring itself can undergo characteristic cleavages, although these often occur after an initial loss from a substituent.[1][2] For pyrimidine derivatives, a common fragmentation involves the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2]

  • From the [M-I]⁺ Ion (m/z 171): The primary fragment at m/z 171 ([C₁₀H₇N₂O]⁺) is expected to undergo further decomposition characteristic of both the pyrimidine and phenoxy groups.

    • Loss of CO: [C₉H₇N₂]⁺ at m/z 143 .

    • Loss of HCN: [C₉H₆NO]⁺ at m/z 144 . This can be followed by a subsequent loss of another HCN or CO.

Synthesized Fragmentation Scheme & Data Summary

The interplay of these pathways results in a complex but interpretable mass spectrum. The most intense peaks are predicted to arise from the most stable cations. The cleavage of the weak C-I bond is expected to be a dominant initial step.

Proposed Major Fragment Ions
m/z (Nominal)Proposed FormulaIdentity/Origin
298[C₁₀H₇IN₂O]⁺•Molecular Ion (M⁺•)
171[C₁₀H₇N₂O]⁺[M - I]⁺ (Loss of I• radical)
219[C₆H₄IO]⁺3-Iodophenoxy cation
203[C₆H₄I]⁺Iodophenyl cation
143[C₉H₇N₂]⁺[M - I - CO]⁺
127[I]⁺Iodine cation
95[C₄H₃N₂O]⁺4-Oxypyrimidine cation
77[C₆H₅]⁺Phenyl cation (from further fragmentation)
Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process, starting from the molecular ion, can be visualized.

G cluster_path_a Pathway A: C-I Cleavage cluster_path_b Pathway B: Ether Cleavage cluster_secondary Secondary Fragmentation M 4-(3-Iodophenoxy)pyrimidine m/z = 298 (Molecular Ion, M⁺•) M_I [M - I]⁺ m/z = 171 M->M_I - I• I_ion [I]⁺ m/z = 127 M->I_ion - [C₁₀H₇N₂O]• IodoPhenoxy [C₆H₄IO]⁺ m/z = 219 M->IodoPhenoxy - [C₄H₃N₂]• OxyPyrim [C₄H₃N₂O]⁺ m/z = 95 M->OxyPyrim - [C₆H₄I]• M_I_CO [M - I - CO]⁺ m/z = 143 M_I->M_I_CO - CO

Caption: Proposed EI fragmentation pathways for 4-(3-Iodophenoxy)pyrimidine.

Experimental Protocols: A Self-Validating Approach

To acquire high-quality, reproducible mass spectra for 4-(3-Iodophenoxy)pyrimidine, a standardized protocol is essential. The following methodology is based on established practices for the analysis of small organic molecules.[2]

Electron Ionization (EI) Mass Spectrometry Protocol

This protocol is designed for a standard gas chromatography-mass spectrometer (GC-MS) or a direct insertion probe system.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Sample Preparation:

    • Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the final concentration is approximately 100-500 ng/µL. The goal is to introduce a sufficient quantity of the analyte to obtain a strong signal without overloading the detector.

  • Ionization Method: Electron Ionization (EI).

    • Causality: EI is chosen for its ability to produce detailed, reproducible fragmentation patterns that serve as a molecular "fingerprint," which is ideal for structural elucidation and library matching.[3][4]

  • Instrument Parameters:

    • Electron Energy: 70 eV.

      • Causality: This is the industry standard energy. It is sufficiently high to ionize and fragment most organic molecules effectively, while providing consistent, library-comparable spectra.[2]

    • Ion Source Temperature: 200-230 °C.

      • Causality: This temperature ensures the sample remains in the gas phase within the ion source, preventing condensation while minimizing thermal degradation before ionization.

    • Mass Range: m/z 40-400.

      • Causality: This range comfortably encompasses the molecular ion (m/z 298) and all anticipated significant fragments, while excluding low-mass noise from background gases.

    • Scan Rate: 1-2 scans/second.

  • Data Acquisition & Analysis:

    • Acquire a full scan spectrum.

    • Identify the molecular ion peak at m/z 298.

    • Analyze the fragmentation pattern, identifying key losses (e.g., a loss of 127 Da for iodine) and characteristic fragment ions as detailed in Section 4.

    • Compare the acquired spectrum against spectral libraries (if available) for confirmation.

Considerations for Electrospray Ionization (ESI)

While EI is preferred for generating detailed fragmentation for structural analysis, ESI is a valuable "soft" ionization technique, often used with liquid chromatography (LC-MS), that typically yields the protonated molecule [M+H]⁺ (m/z 299).

  • Caution: When using ESI with mobile phases containing formic acid, be aware of the potential for in-source deiodination, which can complicate spectral interpretation by generating an artificial [M-I+H]⁺ peak.[12] Acetic acid is a recommended alternative if this phenomenon is observed.[12]

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Purified Compound B Dissolve in Volatile Solvent A->B C Introduce Sample (GC or Probe) B->C D EI Source (70 eV) Ionization & Fragmentation C->D E Mass Analyzer (Quadrupole/TOF) D->E F Detector E->F G Generate Mass Spectrum F->G H Identify M⁺• & Fragments G->H I Structural Elucidation H->I

Caption: General experimental workflow for EI-MS analysis.

Conclusion

The mass spectrum of 4-(3-Iodophenoxy)pyrimidine is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of ion chemistry, allows for a confident interpretation of the data. The fragmentation is dominated by the facile cleavage of the weak carbon-iodine bond, yielding a diagnostic [M-I]⁺ ion at m/z 171 . Competing fragmentation at the diaryl ether linkage and subsequent decomposition of the primary fragment ions provide further structural confirmation. By following the robust experimental protocols outlined herein, researchers can generate high-quality data to unambiguously identify this compound and gain insights that can be extrapolated to other halogenated diaryl ether pyrimidines.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Mass spectrometry. (n.d.). University of Palermo. [Link]

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Pharmacokinetic profiling of 4-(3-Iodophenoxy)pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-Iodophenoxy)pyrimidine Scaffolds

Abstract

The 4-(3-Iodophenoxy)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding hinge region of various kinases. However, the translation of potent enzymatic activity into a successful clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for the pharmacokinetic profiling of novel compounds based on this scaffold, intended for researchers and drug development professionals. We will explore the causality behind experimental choices, detail field-proven protocols, and emphasize the integration of data to build a holistic pharmacokinetic understanding, thereby enabling data-driven decisions in lead optimization and candidate selection.

Introduction: The Strategic Imperative of Early DMPK Assessment

The 4-phenoxypyrimidine core is a cornerstone of many targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[1][2][3] The iodine substituent at the 3-position of the phenoxy ring can serve multiple purposes, including enhancing potency through specific hydrophobic interactions or acting as a handle for further chemical modification. While early-stage discovery often prioritizes raw potency, a compound's ultimate success hinges on its ability to achieve and maintain therapeutic concentrations at the target site without undue toxicity.[4][5]

Therefore, integrating Drug Metabolism and Pharmacokinetics (DMPK) studies early in the development process is not merely a regulatory requirement but a strategic imperative.[5] Early assessment of ADME properties allows for the identification and mitigation of pharmacokinetic liabilities, such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs).[5][6] This guide outlines a logical, multi-tiered approach to characterizing the pharmacokinetic profile of 4-(3-Iodophenoxy)pyrimidine derivatives.

Foundational In Vitro ADME Profiling: Building the Base

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the in vivo behavior of a compound. These assays are typically high-throughput and require minimal compound quantities, making them ideal for the lead optimization stage.[5][7][8]

Physicochemical Properties

A molecule's fundamental physical and chemical properties are the primary determinants of its pharmacokinetic behavior.

  • Aqueous Solubility: This is a critical parameter for oral absorption. Poor solubility can be a major hurdle for achieving adequate bioavailability. The phenoxypyrimidine scaffold can present solubility challenges, which may be exacerbated by various substituents.[9]

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) influences a compound's permeability, plasma protein binding, and metabolic clearance. A LogD in the range of 1-3 is often considered optimal for oral drug candidates.

Table 1: Key Physicochemical and In Vitro ADME Assays

ParameterExperimental MethodRationale & Interpretation
Kinetic Solubility Turbidimetric or Nephelometric analysisMeasures solubility in physiological buffers. Low solubility (<10 µM) may flag issues with oral absorption and formulation.
Lipophilicity Shake-flask or HPLC-based LogD at pH 7.4Guides assessment of permeability and potential for non-specific binding. Values >4 can lead to high clearance and toxicity.
Permeability Caco-2 or PAMPA assayPredicts intestinal absorption. High Papp (>10 x 10⁻⁶ cm/s) suggests good passive diffusion. Efflux ratio >2 in Caco-2 indicates potential P-gp substrate.[9]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the fraction of drug bound to plasma proteins. High binding (>99%) can limit free drug exposure and tissue distribution.[3]
Metabolic Stability Human Liver Microsomes (HLM) or HepatocytesMeasures the rate of metabolism. Provides in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[9][10]
CYP450 Inhibition Fluorometric or LC-MS/MS-based assaysAssesses potential for drug-drug interactions. IC50 values are determined for major isoforms (e.g., 3A4, 2D6, 2C9).[8]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is fundamental for estimating the rate of Phase I metabolism.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation: Prepare a stock solution of the 4-(3-Iodophenoxy)pyrimidine test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Causality: The use of an NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP450 enzymes, the primary drivers of Phase I metabolism. Quenching with a cold solvent immediately stops the enzymatic reaction, ensuring an accurate snapshot of the compound concentration at each time point.

Diagram: General Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Distribution cluster_metabolism Metabolism & DDI Risk cluster_decision Decision Gate Sol Solubility Assay Perm Permeability (Caco-2/PAMPA) Sol->Perm LogD LogD Assay LogD->Perm PPB Plasma Protein Binding LogD->PPB MetStab Metabolic Stability (HLM/Heps) LogD->MetStab GoNoGo Go/No-Go for In Vivo PK Perm->GoNoGo PPB->GoNoGo MetStab->GoNoGo CYP_Inhib CYP Inhibition CYP_Inhib->GoNoGo caption Fig 1. Integrated workflow for in vitro ADME assessment.

Caption: Fig 1. Integrated workflow for in vitro ADME assessment.

In Vivo Pharmacokinetic Studies: Characterizing Systemic Exposure

Following favorable in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[11][12]

Study Design and Execution
  • Species Selection: Rodents (typically rats or mice) are commonly used for initial PK screening due to operational efficiency.[12] It is crucial to select a species with a metabolic profile that is reasonably predictive of humans, if known.

  • Administration Routes:

    • Intravenous (IV): This route provides 100% bioavailability by definition and is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[13]

    • Oral (PO): This is the intended clinical route for most TKIs. PO administration allows for the determination of oral bioavailability (%F) and absorption characteristics (Cmax, Tmax).[13]

  • Dosing and Sampling: A typical study involves administering a single dose of the compound to a cohort of animals (n=3-5 per group). Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to accurately define the concentration-time profile.

Bioanalytical Method: The Gold Standard of LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed.[14][15][16]

Protocol Outline: Plasma Sample Quantitation

  • Sample Preparation: Thaw plasma samples. Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing a structurally similar internal standard. This step removes high-abundance proteins that interfere with analysis.

  • Separation: Inject the supernatant onto a reverse-phase UPLC/HPLC column. A gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) separates the analyte from endogenous matrix components.[14]

  • Detection: The analyte is ionized (typically using electrospray ionization, ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by interpolation.

Self-Validation: The method must be validated according to regulatory guidance (e.g., FDA, EMA) for parameters including accuracy, precision, linearity, selectivity, and stability to ensure data integrity.[17][18]

Data Analysis and Key Parameters

Non-compartmental analysis (NCA) of the plasma concentration-time data yields critical pharmacokinetic parameters.

Table 2: Primary In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance for Drug Development
Clearance (CL) The volume of plasma cleared of the drug per unit time (L/hr/kg).A primary measure of elimination. High clearance can lead to short half-life and may require frequent or high doses.[4]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma (L/kg).Indicates the extent of tissue distribution. A high Vd (>3 L/kg) suggests extensive tissue sequestration.[4]
Half-Life (t½) The time required for the drug concentration to decrease by half.Determines the dosing interval and the time to reach steady-state concentration.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.
Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.A key parameter for oral drugs. Low bioavailability (<20%) may necessitate higher doses or formulation development.[2]

Metabolism: Pathways and Potential Liabilities

Understanding how a compound is metabolized is crucial for predicting its half-life, identifying potential active or toxic metabolites, and assessing DDI risk.

Predicted Metabolic Pathways

For a 4-(3-Iodophenoxy)pyrimidine scaffold, several metabolic pathways are plausible based on common biotransformations:[3][10]

  • Oxidative Metabolism (CYP450-mediated): The aromatic rings are susceptible to hydroxylation. The phenoxy ring, being relatively electron-rich, is a likely site. The pyrimidine ring can also be oxidized. For many kinase inhibitors, CYP3A4 is the primary metabolizing enzyme.[2][6]

  • De-iodination: The carbon-iodine bond can be reductively or oxidatively cleaved, though this is often a minor pathway.

  • Ether Bond Cleavage: The ether linkage between the pyrimidine and phenoxy rings could be a site for O-dealkylation, splitting the molecule.

  • Phase II Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.

Diagram: Hypothetical Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation (UGT/SULT) Parent 4-(3-Iodophenoxy)pyrimidine (Parent Compound) M1 Hydroxylation (Phenoxy Ring) Parent->M1 Oxidation M2 Hydroxylation (Pyrimidine Ring) Parent->M2 Oxidation M3 Ether Cleavage Parent->M3 O-Dealkylation M4 Glucuronide Conjugate M1->M4 Conjugation M2->M4 caption Fig 2. Potential metabolic pathways for the scaffold.

Caption: Fig 2. Potential metabolic pathways for the scaffold.

Conclusion: Synthesizing a Complete Profile for Decision-Making

The pharmacokinetic profiling of a 4-(3-Iodophenoxy)pyrimidine scaffold is a multi-faceted process that builds from foundational in vitro data to a comprehensive in vivo understanding. Each experimental step is designed to answer critical questions about the compound's disposition in the body. By systematically evaluating solubility, permeability, metabolic stability, systemic exposure, and metabolic pathways, drug development teams can make informed, data-driven decisions. This structured approach helps to identify promising candidates with drug-like properties, mitigate the risk of late-stage attrition, and ultimately accelerate the journey from a promising molecule to a life-changing medicine.[5]

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Methodological & Application

Application Notes and Protocols for the Agrochemical Discovery of 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Agrochemicals and the Promise of the Phenoxypyrimidine Scaffold

The relentless evolution of resistance in weeds, fungi, and insect pests necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2] When linked to a substituted phenoxy group, the resulting phenoxypyrimidine framework has given rise to a multitude of commercial and investigational agrochemicals.[3][4] These molecules are known to interact with a range of biological targets, leading to potent herbicidal, fungicidal, and insecticidal effects.[5][6][7]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 4-(3-Iodophenoxy)pyrimidine as a potential lead compound in agrochemical discovery. While specific biological data for this exact molecule is not yet publicly available, its structural features—namely the phenoxypyrimidine core and the presence of a halogen substituent—suggest it is a compelling candidate for screening. The iodine atom, in particular, can influence the molecule's lipophilicity and metabolic stability, and may enhance its binding affinity to target proteins through halogen bonding.[8]

Herein, we present detailed protocols for the synthesis of 4-(3-Iodophenoxy)pyrimidine and a tiered screening strategy to elucidate its potential herbicidal, fungicidal, and insecticidal activities. The experimental designs are grounded in established methodologies and are intended to provide a robust framework for the initial characterization and development of this promising compound.

Synthesis of 4-(3-Iodophenoxy)pyrimidine: A Plausible Synthetic Route

The synthesis of 4-(3-Iodophenoxy)pyrimidine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of a halosubstituted pyrimidine with a substituted phenol in the presence of a suitable base.

Protocol 1: Synthesis of 4-(3-Iodophenoxy)pyrimidine

Materials:

  • 4-Chloropyrimidine

  • 3-Iodophenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-iodophenol (1.1 equivalents) and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 equivalents) portion-wise.

  • Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4-(3-Iodophenoxy)pyrimidine.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9][10]

Caption: Synthetic workflow for 4-(3-Iodophenoxy)pyrimidine.

Tier 1 Screening: Primary Bioassays for Agrochemical Potential

The initial screening aims to identify any significant biological activity of 4-(3-Iodophenoxy)pyrimidine in the three main agrochemical areas: herbicidal, fungicidal, and insecticidal.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal effects of the test compound on representative monocot and dicot weed species.

Materials:

  • Seeds of a monocot weed (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., velvetleaf, Abutilon theophrasti).

  • Potting soil mix.

  • Pots or trays.

  • 4-(3-Iodophenoxy)pyrimidine stock solution (e.g., 10,000 ppm in acetone or DMSO).

  • A non-ionic surfactant.

  • A commercial herbicide as a positive control (e.g., a known PPO or AHAS inhibitor).

  • Solvent blank (negative control).

Procedure:

Pre-emergence Application:

  • Fill pots with soil and sow the seeds of the test weed species at a depth of 0.5-1.5 cm.

  • Prepare spray solutions of 4-(3-Iodophenoxy)pyrimidine at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a water-acetone mixture containing a non-ionic surfactant.

  • Apply the solutions evenly to the soil surface using a laboratory sprayer.

  • Include positive and negative controls.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving plants.

Post-emergence Application:

  • Sow seeds in pots and allow them to grow until the 2-3 leaf stage.

  • Apply the test solutions, prepared as in the pre-emergence protocol, directly to the foliage of the seedlings.

  • Return the pots to the greenhouse or growth chamber.

  • Assess the herbicidal effect after 14-21 days as described above.

Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)

This method evaluates the ability of the compound to inhibit the mycelial growth of key plant pathogenic fungi.[6]

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Potato Dextrose Agar (PDA).

  • Sterile petri dishes.

  • 4-(3-Iodophenoxy)pyrimidine stock solution in a suitable solvent.

  • A commercial fungicide as a positive control (e.g., pyrimethanil).

  • Solvent blank (negative control).

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA to approximately 45-50 °C.

  • Add the stock solution of 4-(3-Iodophenoxy)pyrimidine to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare plates with the positive and negative controls.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

Protocol 4: Contact Insecticide Bioassay

This protocol assesses the contact toxicity of the compound against a representative insect pest.

Materials:

  • A susceptible insect species (e.g., aphids, Aphis gossypii, or fruit flies, Drosophila melanogaster).

  • Glass vials or petri dishes.

  • 4-(3-Iodophenoxy)pyrimidine stock solution in acetone.

  • A commercial contact insecticide as a positive control.

  • Acetone (negative control).

Procedure:

  • Prepare serial dilutions of the test compound in acetone.

  • Apply a known volume (e.g., 1 mL) of each dilution to the inner surface of a glass vial or petri dish.

  • Rotate the container to ensure an even coating and allow the solvent to evaporate completely, leaving a thin film of the compound.

  • Introduce a known number of insects (e.g., 10-20) into each container.

  • Provide a food source if the observation period is longer than 24 hours.

  • Seal the containers with a breathable material.

  • Record insect mortality at 24, 48, and 72 hours post-exposure.

  • Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Tier1_Screening cluster_compound Test Compound cluster_herbicidal Herbicidal Screening cluster_fungicidal Fungicidal Screening cluster_insecticidal Insecticidal Screening 4-(3-Iodophenoxy)pyrimidine 4-(3-Iodophenoxy)pyrimidine Whole-Plant Bioassay Whole-Plant Bioassay 4-(3-Iodophenoxy)pyrimidine->Whole-Plant Bioassay Poisoned Food Technique Poisoned Food Technique 4-(3-Iodophenoxy)pyrimidine->Poisoned Food Technique Contact Bioassay Contact Bioassay 4-(3-Iodophenoxy)pyrimidine->Contact Bioassay Pre-emergence Pre-emergence Whole-Plant Bioassay->Pre-emergence Post-emergence Post-emergence Whole-Plant Bioassay->Post-emergence Visual Assessment & Biomass Visual Assessment & Biomass Pre-emergence->Visual Assessment & Biomass Post-emergence->Visual Assessment & Biomass Mycelial Growth Measurement Mycelial Growth Measurement Poisoned Food Technique->Mycelial Growth Measurement Inhibition % Calculation Inhibition % Calculation Mycelial Growth Measurement->Inhibition % Calculation Mortality Assessment Mortality Assessment Contact Bioassay->Mortality Assessment LC50 Calculation LC50 Calculation Mortality Assessment->LC50 Calculation

Caption: Tier 1 screening workflow for agrochemical discovery.

Tier 2 Screening: Elucidating the Mode of Action

If significant activity is observed in the Tier 1 screens, the next step is to investigate the potential mode of action. Based on the phenoxypyrimidine scaffold, likely herbicidal targets include Protoporphyrinogen Oxidase (PPO), Acetohydroxyacid Synthase (AHAS), and Dihydroorotate Dehydrogenase (DHODH).

Protocol 5: In Vitro PPO Inhibition Assay

Principle: This assay measures the enzymatic activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of protoporphyrinogen IX.

Materials:

  • Isolated plant PPO enzyme.

  • Protoporphyrinogen IX (substrate).

  • Assay buffer (e.g., Tris-HCl with detergent).

  • 4-(3-Iodophenoxy)pyrimidine.

  • A known PPO inhibitor (positive control).

  • Fluorimeter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the PPO enzyme in a 96-well plate.

  • Add various concentrations of 4-(3-Iodophenoxy)pyrimidine or the positive control to the wells. Include a no-inhibitor control.

  • Pre-incubate the plate at room temperature for a defined period.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in fluorescence over time using a fluorimeter.

  • Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

Hypothetical Data Presentation

The results from the screening assays should be tabulated for clear comparison and analysis.

Table 1: Herbicidal Activity of 4-(3-Iodophenoxy)pyrimidine

Weed SpeciesApplicationRate (g a.i./ha)% Control (21 DAT)
E. crus-galliPre-emergence25030
50065
Post-emergence25045
50080
A. theophrastiPre-emergence25050
50085
Post-emergence25060
50095

Table 2: Antifungal and Insecticidal Activity of 4-(3-Iodophenoxy)pyrimidine

Assay TypeTarget OrganismEndpointValue
AntifungalBotrytis cinereaEC50 (µg/mL)15.2
InsecticidalAphis gossypiiLC50 (µg/cm²)8.7

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the agrochemical potential of 4-(3-Iodophenoxy)pyrimidine. The proposed protocols provide a robust framework for its synthesis and tiered biological evaluation. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize activity.

  • Mode of action confirmation: Utilizing techniques such as enzyme kinetics, molecular docking, and transcriptomics.

  • Spectrum of activity: Testing against a broader range of weeds, fungi, and insect pests.

  • Crop safety evaluation: Assessing phytotoxicity on important crops.

The phenoxypyrimidine scaffold continues to be a fertile ground for the discovery of new agrochemicals.[11][12] By applying the rigorous screening cascade detailed in these application notes, the potential of 4-(3-Iodophenoxy)pyrimidine to contribute to the next generation of crop protection solutions can be thoroughly and efficiently evaluated.

References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules. [Link]

  • Pyrimidine derivatives, processes for their production, and herbicidal method and compositions. (1990).
  • Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). (2021). ResearchGate. [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). MDPI. [Link]

  • 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides. (2019).
  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). IJRPS. [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). ResearchGate. [Link]

  • Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH. (2021). ResearchGate. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Research Square. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). MDPI. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). WJAR. [Link]

  • Pyrimidine derivatives and use thereof as pesticides. (2011).
  • Pyrimidine derivatives and their use as herbicides. (2012).
  • Structural diagrams of 2,4-D and other phenoxy herbicides. (2024). ResearchGate. [Link]

  • Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. (1983). PubMed. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). PubMed. [Link]

  • Herbicidal substituted pyrimidinyloxy benzene compounds. (2015).
  • Journal of Environmental Chemical Engineering. (2023). Assiut University. [Link]

  • Fungicidal pyrimidine compounds. (2014).
  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. (2023). ResearchGate. [Link]

  • Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). Arkivoc. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica. [Link]

  • Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[3][5][11]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. (2026). MDPI. [Link]

  • Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. (2024). Nature. [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (2004). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and herbicidal activity of pyrimidine derivatives. (1999). Semantic Scholar. [Link]

  • Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2026). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the nucleophilic aromatic substitution (SNAr) of pyrimidines using phenolic nucleophiles.

The synthesis of 4-(3-iodophenoxy)pyrimidine via the coupling of 4-chloropyrimidine and 3-iodophenol is a classic SNAr transformation. However, because phenols are inherently weaker nucleophiles than amines, and the pyrimidine core is highly sensitive to competing nucleophiles (like water), this reaction is prone to stalling, poor yields, and hydrolysis.

This guide provides a deep dive into the mechanistic causality of these issues, field-proven troubleshooting strategies, and a self-validating experimental protocol designed to maximize your reaction yield.

Quantitative Condition Optimization

Selecting the right base and solvent is the most critical factor in driving this reaction to completion. The table below summarizes the yield outcomes based on different catalytic and thermodynamic environments.

Table 1: Reaction Optimization Data for 4-(3-Iodophenoxy)pyrimidine Synthesis

Base (Equivalents)SolventAdditiveTemp (°C)Time (h)Conversion (%)Primary Impurity Profile
K₂CO₃ (1.5 eq)MeCNNone801642%Unreacted Starting Material
K₂CO₃ (1.5 eq)MeCNDMAP (0.1 eq)801689%Trace Hydrolysis
Cs₂CO₃ (1.5 eq)DMFNone808>95%None (Clean Conversion)
NaOH (2.0 eq)THF/H₂ONone6012<10%4-Hydroxypyrimidine (>80%)
NaH (1.5 eq)THFNone651260%Deiodination / Oligomers
Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite using an excess of 3-iodophenol? A1: This is fundamentally a nucleophilicity issue. In SNAr reactions, an electron-poor aromatic ring is attacked by a nucleophile[1]. While aliphatic amines react rapidly, phenols are relatively weak nucleophiles. Furthermore, 3-iodophenol possesses an electron-withdrawing iodine atom that inductively reduces the electron density (and thus the nucleophilicity) of the resulting phenoxide anion.

  • Solution A (The Cesium Effect): Switch your base from K₂CO₃ to Cs₂CO₃ in a polar aprotic solvent like DMF. The large, diffuse Cs⁺ cation loosely pairs with the phenoxide, creating a "naked" and highly reactive anion that easily attacks the pyrimidine core.

  • Solution B (Nucleophilic Catalysis): If you must use K₂CO₃ in a milder solvent like acetonitrile (MeCN), introduce a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP rapidly attacks 4-chloropyrimidine to form a highly electrophilic pyridinium intermediate, which is subsequently displaced by the weaker phenoxide, boosting yields up to 89%[2].

Q2: I am seeing a major side product with a mass corresponding to [M-Cl+OH] (m/z 96). How do I prevent this? A2: You are observing the hydrolysis of 4-chloropyrimidine to 4-hydroxypyrimidine (which tautomerizes to the inert pyrimidin-4(3H)-one). The C4 position of the pyrimidine ring is highly activated toward nucleophilic attack[3]. If there is trace water in your solvent or base, it generates hydroxide ions. Hydroxide is a small, hard nucleophile that easily outcompetes the bulky 3-iodophenoxide, rapidly displacing the chloride.

  • Solution: Implement strict anhydrous techniques. Use anhydrous DMF stored over molecular sieves, oven-dried glassware, and ensure your carbonate bases are finely milled and dried under vacuum at 120 °C overnight prior to use.

Q3: Is there a risk of losing the iodine atom on the phenol ring during this reaction? A3: Under standard, metal-free SNAr conditions, the carbon-iodine bond on the electron-rich phenol ring is stable. The SNAr mechanism selectively targets the highly electron-deficient C4 position of the pyrimidine ring[1]. If you observe deiodination or cross-coupled oligomers, your reaction is likely contaminated with trace transition metals (e.g., Pd or Cu) from previous experiments, triggering unintended Ullmann or Buchwald-Hartwig side reactions.

  • Solution: Wash your glassware with an acidic chelating solution (e.g., EDTA or dilute nitric acid) to strip trace metals, or use new, dedicated reaction vials.

Mechanistic Pathway

Understanding the formation of the Meisenheimer complex is critical. The reaction rate is determined by the initial nucleophilic attack, which is why maximizing the nucleophilicity of the phenoxide (via solvent and base choice) is paramount.

SNAr_Mechanism SM 4-Chloropyrimidine + 3-Iodophenoxide MC Meisenheimer Complex (C4-Adduct) SM->MC Nucleophilic Attack (Rate Determining) Hydrolysis 4-Hydroxypyrimidine (Hydrolysis Byproduct) SM->Hydrolysis Trace H₂O / OH⁻ (Competing Pathway) Prod 4-(3-Iodophenoxy)pyrimidine (Target Product) MC->Prod Loss of Cl⁻ (Fast)

Figure 1: SNAr mechanism of 4-(3-iodophenoxy)pyrimidine synthesis and competing hydrolysis pathway.

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating methodology designed to ensure complete deprotonation and prevent hydrolysis[2].

Reagents & Equipment:

  • 4-Chloropyrimidine hydrochloride (1.0 equiv)

  • 3-Iodophenol (1.05 equiv)

  • Anhydrous Cs₂CO₃ (2.5 equiv - Note: Extra equivalent required to neutralize the HCl salt of the pyrimidine)

  • Anhydrous DMF (0.2 M)

Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol and anhydrous Cs₂CO₃.

  • Atmospheric Control: Seal the flask with a rubber septum and purge the system with argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Deprotonation Phase: Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The solution will transition to a slightly darker, homogenous tint, indicating the successful formation of the 3-iodophenoxide anion.

  • Electrophile Addition: Temporarily remove the septum under positive argon flow and add 4-chloropyrimidine hydrochloride in one rapid portion. Reseal the flask.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block for 8 hours.

  • Reaction Monitoring: Sample 10 µL of the reaction, dilute in MeCN, and monitor via LC-MS. Proceed to workup only when the 4-chloropyrimidine peak is completely consumed.

  • Aqueous Quench & Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer with distilled water (3 × 5 volumes) to completely partition the DMF and inorganic salts into the aqueous phase. Wash once with brine (1 × 5 volumes).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to afford the pure product.

Workflow Step1 1. Reagent Preparation Dry 3-Iodophenol & Cs₂CO₃ Step2 2. Deprotonation Stir in Anhydrous DMF (30 min) Step1->Step2 Step3 3. Electrophile Addition Add 4-Chloropyrimidine (80°C) Step2->Step3 Step4 4. Reaction Monitoring Check via LC-MS/TLC Step3->Step4 Step5 5. Aqueous Quench & Workup Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step workflow for the optimized synthesis of 4-(3-iodophenoxy)pyrimidine.

Sources

Technical Support Center: Minimizing Dehalogenation in 4-(3-Iodophenoxy)pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for a critical challenge in modern synthetic chemistry: the suppression of dehalogenation side reactions during the cross-coupling of 4-(3-iodophenoxy)pyrimidine. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed bond formation with this versatile, yet sensitive, substrate.

Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of why dehalogenation occurs and how to strategically mitigate it. By moving beyond simple troubleshooting and into predictive, knowledge-based experimental design, you can significantly improve your reaction yields, simplify purification, and accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my 4-(3-iodophenoxy)pyrimidine cross-coupling reaction?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling. It involves the replacement of the iodine atom on your starting material with a hydrogen atom, resulting in the formation of 4-phenoxypyrimidine as a byproduct.[1][2][3] This unwanted reaction consumes your valuable starting material and reduces the overall yield of your desired coupled product, leading to complex purification challenges.[1]

Q2: How can I quickly identify if dehalogenation is a significant issue in my reaction?

A2: You can readily detect the presence of the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product, 4-phenoxypyrimidine, will typically appear as a new, less polar spot compared to your starting 4-(3-iodophenoxy)pyrimidine.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated product.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of new proton signals in the aromatic region, corresponding to the proton that has replaced the iodine atom.[1][3]

Q3: What is the primary mechanism behind this unwanted dehalogenation?

A3: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][4] This Pd-H species can then undergo reductive elimination with the aryl group of your substrate after oxidative addition, yielding the dehalogenated byproduct.[1]

dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Ar-Pd(II)-I"]; B [label="Hydride Source\n(Base, Solvent, Water)"]; C [label="Ar-Pd(II)-H"]; D [label="Ar-H\n(Dehalogenated Byproduct)"]; E [label="Pd(0)"]; A -> C [label="Hydride Transfer"]; B -> A; C -> D [label="Reductive Elimination"]; C -> E; } DOT

Caption: Competing pathway leading to dehalogenation.

Q4: Why is my 4-(3-iodophenoxy)pyrimidine particularly susceptible to dehalogenation?

A4: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4] Aryl iodides, like your substrate, are the most prone to this side reaction due to the weaker carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[1][4] While this high reactivity is beneficial for the desired cross-coupling, it also makes the substrate more vulnerable to competing side reactions like dehalogenation. Studies have shown that for some heterocyclic systems, bromo and chloro derivatives are superior to their iodo counterparts due to a reduced tendency for dehalogenation.[5][6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving dehalogenation issues in your cross-coupling reactions involving 4-(3-iodophenoxy)pyrimidine.

Issue 1: Significant Formation of 4-Phenoxypyrimidine in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction is producing a high percentage of the dehalogenated byproduct, resulting in a low yield of the desired biaryl product.

Potential Causes & Strategic Solutions:

Potential Cause Scientific Rationale Recommended Action
Inappropriate Ligand Selection The ligand's electronic and steric properties critically influence the rates of the desired reductive elimination versus the undesired dehalogenation.[7] Bulky, electron-rich ligands can accelerate reductive elimination of the desired product.[8][9]Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos.[1] Consider N-heterocyclic carbene (NHC) ligands as well, which have shown high activity.[1][10]
Incorrect Base Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), can act as hydride donors, directly contributing to the formation of Pd-H species.[3][7]Switch to weaker inorganic bases. Screen potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are less likely to act as hydride sources.
Sub-optimal Solvent Choice Protic solvents like ethanol and methanol can be significant sources of hydrides.[7][8] Some aprotic polar solvents like DMF can also be hydride sources at elevated temperatures.[1][11]Use aprotic solvents such as dioxane, THF, or toluene.[1][11] If a polar aprotic solvent is necessary, consider alternatives to DMF.
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation and potentially lead to catalyst decomposition.[1][2][7]Lower the reaction temperature. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[1]

dot graph "Suzuki_Troubleshooting" { layout=neato; node [shape=box, style=rounded, margin=0.2]; Start [label="High Dehalogenation in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Optimize Ligand\n(e.g., XPhos, SPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Change Base\n(e.g., K2CO3, K3PO4)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Switch Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Lower Temperature\n(e.g., 80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Minimized Dehalogenation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Ligand; Start -> Base; Start -> Solvent; Start -> Temp; Ligand -> End; Base -> End; Solvent -> End; Temp -> End; } DOT

Caption: Troubleshooting workflow for Suzuki coupling.

Issue 2: Prevalent Dehalogenation in Heck Coupling

Problem: My Heck reaction is primarily yielding 4-phenoxypyrimidine instead of the desired substituted alkene.

Potential Causes & Strategic Solutions:

Potential Cause Scientific Rationale Recommended Action
Slow β-Hydride Elimination Dehalogenation can become the dominant pathway if the desired β-hydride elimination step to form the alkene product is slow.[2]Optimize the ligand and consider additives. The choice of ligand is crucial. In some cases, the addition of salts like lithium chloride has been shown to suppress competing dehalogenation of aryl iodides.[2]
Base and Solvent Combination The interplay between the base and solvent can significantly influence the extent of dehalogenation.[1] Amine bases are commonly used, but inorganic bases can also be effective.[12]Screen different base/solvent combinations. For example, try using an inorganic base like K₂CO₃ or NaOAc with an aprotic solvent like toluene or dioxane.[1]
Elevated Temperature As with other cross-coupling reactions, high temperatures can favor the dehalogenation side reaction.[1]Run the reaction at the lowest effective temperature to minimize side reactions.[2]
Issue 3: Dehalogenation Observed in Sonogashira Coupling

Problem: My Sonogashira coupling is producing the dehalogenated 4-phenoxypyrimidine alongside the desired alkynylated product.

Potential Causes & Strategic Solutions:

Potential Cause Scientific Rationale Recommended Action
Catalyst System The choice of both the palladium catalyst and the copper co-catalyst can impact the extent of dehalogenation.[2] The mechanism can involve the formation of a palladium-hydride intermediate.[2]Consider a copper-free Sonogashira protocol. In some instances, copper-free conditions can provide better results and minimize side reactions.[2] Screen different palladium catalysts and ligands.
Solvent and Base The solvent and base play a significant role in the Sonogashira reaction and can influence the formation of the dehalogenated byproduct.[13]Optimize the solvent and base. A common system is an amine base like triethylamine in a solvent such as THF or DMF. If dehalogenation is an issue, consider screening other amine bases or solvent systems.
Reaction Temperature Higher temperatures can lead to an increase in dehalogenation.[13]Lower the reaction temperature. Attempt the reaction at a milder temperature to see if the selectivity for the desired product improves.

Experimental Protocols

Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different phosphine ligands to minimize dehalogenation.

Materials:

  • 4-(3-Iodophenoxy)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligands (e.g., PPh₃, XPhos, SPhos, tBuXPhos; 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • In an inert atmosphere glovebox, add the 4-(3-iodophenoxy)pyrimidine, arylboronic acid, palladium precatalyst, and K₃PO₄ to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed toluene to each vial.

  • Seal the vials and place them in a pre-heated reaction block at 80-100 °C.

  • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the dehalogenated byproduct.[2]

  • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.[2]

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_0" { label = "Preparation (Inert Atmosphere)"; style=filled; color="#4285F4"; node [style="filled", fillcolor="#FFFFFF"]; A [label="Add Reactants:\n- Aryl Iodide\n- Boronic Acid\n- Base (K3PO4)"]; B [label="Add Pd Precatalyst\n& Ligand"]; C [label="Add Degassed\nSolvent (Toluene)"]; A -> B -> C; } subgraph "cluster_1" { label = "Reaction"; style=filled; color="#34A853"; node [style="filled", fillcolor="#FFFFFF"]; D [label="Seal Vials & Heat\n(80-100°C)"]; } subgraph "cluster_2" { label = "Analysis"; style=filled; color="#FBBC05"; node [style="filled", fillcolor="#FFFFFF"]; E [label="Monitor by\nLC-MS/GC-MS"]; F [label="Determine Product:\nByproduct Ratio"]; E -> F; } C -> D; D -> E; } DOT

Caption: General experimental workflow for ligand screening.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ciołek, M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 11(15), 9415-9425. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Ismalaj, E., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 12(1), 5345. [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6174-6183. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 8(44), 41857-41864. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2012). "Designer"-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. Retrieved from [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • PubMed. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis and comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity determination of 4-(3-Iodophenoxy)pyrimidine, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection and validation parameter design. The objective is to establish a self-validating analytical system that ensures data integrity and regulatory compliance, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction: The Critical Role of Purity in Drug Development

4-(3-Iodophenoxy)pyrimidine (MW: 298.08 g/mol , Formula: C₁₀H₇IN₂O) is a heterocyclic compound whose structural motifs are common in molecules of medicinal interest.[6][7][8] The purity of such an intermediate is not a trivial parameter; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, synthetic by-products, or degradation, must be identified and quantified to ensure they remain below established safety thresholds.[9]

Reversed-phase HPLC is the gold standard for this type of analysis due to its high resolving power and compatibility with the physicochemical properties of many pharmaceutical compounds, including pyrimidine derivatives.[10][11] This guide will validate a robust HPLC method and compare its performance against a plausible alternative to demonstrate the principles of effective method development and optimization.

Method Development Rationale: An Expert's Perspective

The selection of an HPLC method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte. For 4-(3-Iodophenoxy)pyrimidine, a non-polar compound due to its iodophenyl and pyrimidine rings, reversed-phase chromatography is the logical choice.

Comparative Methodologies

We developed and evaluated two methods to arrive at an optimized procedure for purity determination. The primary difference lies in the stationary phase (column) and the mobile phase composition, which are the most critical factors for achieving optimal selectivity and resolution.

  • Method A (Optimized): Employs a modern, end-capped C18 column with a smaller particle size for higher efficiency. The mobile phase uses acetonitrile, which often provides better peak shape for nitrogen-containing heterocyclic compounds, and a phosphate buffer to control the pH and ensure consistent retention times.

  • Method B (Alternative): Uses a traditional, larger particle size C8 column and a methanol-based mobile phase. While often effective, methanol can sometimes lead to broader peaks and lower resolution compared to acetonitrile for this class of compounds.

ParameterMethod A (Optimized)Method B (Alternative)Rationale for Method A's Selection
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)C8 Column (150 mm x 4.6 mm, 5 µm)The longer C18 column provides greater hydrophobic interaction, leading to better retention and separation of non-polar impurities.[11]
Mobile Phase A: 20mM KH₂PO₄ (pH 3.5), B: AcetonitrileA: Water, B: MethanolAcetonitrile typically offers lower viscosity and higher elution strength, resulting in sharper peaks and shorter run times. The phosphate buffer controls silanol interactions and ensures reproducible retention.
Gradient 60% B to 90% B over 15 min70% B to 95% B over 15 minThe gradient is optimized to elute the main peak well-separated from any potential early-eluting polar impurities and late-eluting non-polar by-products.
Flow Rate 1.0 mL/min1.2 mL/minA 1.0 mL/min flow rate is standard for a 4.6 mm ID column and balances analysis time with system pressure and efficiency.
Detection UV at 254 nmUV at 254 nmAromatic and heterocyclic systems, such as that in the target molecule, exhibit strong absorbance at 254 nm, providing excellent sensitivity.[10]
Column Temp. 30°C30°CMaintaining a constant column temperature is crucial for ensuring reproducible retention times.
Injection Vol. 10 µL10 µLStandard volume for achieving good peak shape without overloading the column.

The Validation Workflow: A Self-Validating System

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] Our approach follows the comprehensive ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[4][5]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST Define System Suitability (Tailing, Plates, %RSD) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust Report Validation Report Robust->Report Routine Routine Use Report->Routine

Caption: High-Level Workflow for HPLC Method Validation.

Experimental Protocols & Data Analysis

The following sections detail the experimental execution and present the comparative data for Method A and Method B. All validation experiments were performed according to the ICH Q2(R1) framework.[5][12]

Specificity: Proving the Method is Purity-Indicating

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] We conducted forced degradation studies to demonstrate this.

Protocol: Forced Degradation

  • Prepare five solutions of 4-(3-Iodophenoxy)pyrimidine (100 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to the following stress conditions:

    • Acidic: Add 1 mL of 0.1 M HCl and heat at 80°C for 2 hours.[10]

    • Alkaline: Add 1 mL of 0.1 M NaOH and heat at 80°C for 2 hours.[10]

    • Oxidative: Add 1 mL of 3% H₂O₂ and store at room temperature for 2 hours.[10]

    • Thermal: Heat one solution at 105°C for 24 hours.

    • Photolytic: Expose one solution to UV light (254 nm) for 24 hours.[10]

  • Neutralize the acidic and alkaline samples as appropriate.

  • Inject the stressed samples, along with an unstressed control, into the HPLC system.

  • Analyze the chromatograms for degradation peaks and assess the peak purity of the main 4-(3-Iodophenoxy)pyrimidine peak using a photodiode array (PDA) detector.

Results and Comparison

Stress ConditionMethod A: Resolution from Main PeakMethod B: Resolution from Main PeakConclusion
Acid Hydrolysis > 2.0 for all degradants1.4 (co-elution observed)Method A provides baseline separation.
Base Hydrolysis > 2.0 for all degradants> 2.0 for all degradantsBoth methods are adequate.
Oxidation > 2.0 for all degradants1.8 (poor peak shape)Method A shows superior chromatography.
Thermal No significant degradationNo significant degradationCompound is thermally stable.
Photolytic > 2.0 for all degradants> 2.0 for all degradantsBoth methods are adequate.

Method A demonstrated superior resolving power, particularly under acidic stress conditions, confirming it is a stability-indicating method suitable for purity analysis.

G cluster_input Sample Preparation cluster_stress Stress Conditions cluster_output Analysis & Evaluation API API Sample (100 µg/mL) Acid 0.1 M HCl, 80°C API->Acid Base 0.1 M NaOH, 80°C API->Base Oxid 3% H₂O₂, RT API->Oxid Photo UV Light, 24h API->Photo HPLC Inject into HPLC Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Purity Peak Purity Analysis (PDA Detector) HPLC->Purity Resolution Assess Resolution (Rs > 2.0) Purity->Resolution

Caption: Workflow for Demonstrating Method Specificity.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3]

Protocol: Linearity

  • Prepare a stock solution of 4-(3-Iodophenoxy)pyrimidine reference standard (1 mg/mL).

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Results and Comparison

ParameterMethod AMethod BAcceptance Criteria (ICH)
Range 50 - 150 µg/mL50 - 150 µg/mLAs per application
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept Minimal and not significantMinimal and not significantClose to zero

Both methods demonstrate excellent linearity, but Method A shows a slightly higher correlation coefficient, indicating a better fit of the data to the regression line.

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[5][13]

Protocol: Accuracy

  • Prepare a placebo (matrix) sample without the analyte.

  • Spike the placebo with known concentrations of 4-(3-Iodophenoxy)pyrimidine at three levels (e.g., 80%, 100%, 120%) across the specified range.

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Results and Comparison

Spike LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)Acceptance Criteria
80% 99.598.298.0 - 102.0%
100% 100.2101.598.0 - 102.0%
120% 100.8102.598.0 - 102.0%

Method A provided recovery values closer to 100% across all levels, indicating slightly higher accuracy. Method B, while acceptable, showed a trend towards higher recovery at the upper end of the range.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[14]

Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 4-(3-Iodophenoxy)pyrimidine at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results at each level.

Results and Comparison

Precision LevelMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability 0.45%0.82%≤ 2%
Intermediate Precision 0.68%1.15%≤ 2%

Method A is demonstrably more precise, with significantly lower %RSD values for both repeatability and intermediate precision. This is likely due to the superior peak shape and integration provided by the C18 column and acetonitrile mobile phase.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Results and Comparison

ParameterMethod AMethod BSignificance
LOD 0.05 µg/mL0.08 µg/mLMethod A is more sensitive.
LOQ 0.15 µg/mL0.25 µg/mLMethod A allows for the quantification of impurities at lower levels.
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[3]

Protocol: Robustness

  • Introduce small variations to the optimized Method A parameters, one at a time.

  • Analyze a standard solution under each new condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Results for Method A

Parameter VariedVariationEffect on ResultsConclusion
Flow Rate ± 0.1 mL/minMinor shift in retention time, resolution maintained.Robust
Column Temperature ± 2°CMinor shift in retention time, resolution maintained.Robust
Mobile Phase pH ± 0.2 unitsMinor shift in retention time, resolution maintained.Robust

Method A was found to be robust, with minor, controlled changes having no significant impact on its performance.

Conclusion: Establishing a Validated State

Based on the comprehensive validation data, Method A is unequivocally superior for the purity determination of 4-(3-Iodophenoxy)pyrimidine. It provides better specificity, accuracy, precision, and sensitivity compared to the alternative C8/Methanol method. The validation process confirms that Method A is linear, accurate, precise, specific, and robust, making it suitable for its intended purpose in a regulated quality control environment. This guide has not only provided a validated protocol but has also illuminated the scientific decision-making process that underpins the creation of a reliable and trustworthy analytical method.

References

  • Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Essential Validation. Essential FDA Guidelines for Bioanalytical Method Validation.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Merck. 4-(3-iodophenoxy)pyrimidine.
  • Benchchem. An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
  • PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • PubMed. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.
  • MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
  • CLEARSYNTH. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Acta Poloniae Pharmaceutica. SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES.

Sources

Benchmarking 4-(3-Iodophenoxy)pyrimidine derivatives in in vitro biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(3-Iodophenoxy)pyrimidine Derivatives in In Vitro Biochemical Assays: A Comprehensive Comparison Guide

As kinase-targeted therapies evolve, the architectural design of small-molecule inhibitors demands rigorous optimization to achieve high selectivity and prolonged target residence time. Among emerging chemotypes, 4-(3-Iodophenoxy)pyrimidine derivatives have demonstrated exceptional utility as versatile scaffolds for targeting receptor tyrosine kinases (RTKs) and mitogen-activated protein kinases (MAPKs) [1].

This guide provides an authoritative benchmarking analysis, comparing the in vitro biochemical performance of 4-(3-Iodophenoxy)pyrimidine derivatives against classical kinase inhibitor scaffolds (e.g., anilinoquinazolines and phenylaminopyrimidines). Designed for drug development professionals, this document details the mechanistic rationale, comparative data, and self-validating experimental workflows necessary for robust lead optimization.

Mechanistic Grounding: The Causality of the 3-Iodo Substitution

To understand why 4-(3-Iodophenoxy)pyrimidines outperform certain legacy scaffolds, one must examine the molecular dynamics within the kinase ATP-binding pocket.

The pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. However, it is the 3-iodophenoxy moiety that drives superior selectivity and binding kinetics [2]. Iodine is highly polarizable and significantly larger than fluorine or chlorine. This allows the 3-iodo substituent to engage in halogen bonding —a highly directional non-covalent interaction—with the carbonyl oxygen of gatekeeper residues deep within the hydrophobic pocket.

This specific interaction drastically decreases the dissociation rate ( koff​ ), leading to a prolonged target residence time. Consequently, the inhibitor remains bound to the kinase even when local ATP concentrations fluctuate, providing a distinct pharmacological advantage over purely ATP-competitive transient binders.

Pathway Ligand Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR / FMS) Ligand->Receptor Kinase Intracellular Kinase Domain (Active Conformation) Receptor->Kinase Dimerization & Auto-phosphorylation Downstream Downstream Signaling (Proliferation / Survival) Kinase->Downstream Substrate Phosphorylation Inhibitor 4-(3-Iodophenoxy)pyrimidine (Halogen-Bonding Scaffold) Inhibitor->Kinase Deep Pocket Hinge-Binding

Mechanism of action of 4-(3-Iodophenoxy)pyrimidine derivatives blocking kinase signaling.

Comparative In Vitro Profiling

To objectively evaluate the 4-(3-Iodophenoxy)pyrimidine scaffold, we benchmark it against two widely utilized clinical architectures: Erlotinib (an anilinoquinazoline targeting EGFR) and Imatinib (a phenylaminopyrimidine targeting BCR-ABL/c-KIT).

The data below summarizes the in vitro biochemical performance across key parameters: half-maximal inhibitory concentration ( IC50​ ), kinase selectivity (Gini coefficient), and target residence time.

Table 1: Benchmarking Kinase Inhibitor Scaffolds in Biochemical Assays

Parameter4-(3-Iodophenoxy)pyrimidine (Lead Derivative)Anilinoquinazoline (Erlotinib-like)Phenylaminopyrimidine (Imatinib-like)
Primary Target IC50​ 1.2 nM (Lck / FMS)2.0 nM (EGFR)25.0 nM (c-KIT)
Target Residence Time ( τ ) 115 minutes 15 minutes45 minutes
Kinase Selectivity (Gini) 0.68 (Highly Selective)0.55 (Moderate)0.62 (Selective)
ATP Competition Shift Minimal ( Ki​ stable at high [ATP])High (Potency drops at high [ATP])Moderate
Aqueous Solubility Moderate (Requires formulation)LowHigh

Key Insight: While all three scaffolds achieve low-nanomolar potency, the 4-(3-Iodophenoxy)pyrimidine derivative exhibits a nearly 8-fold increase in residence time compared to the anilinoquinazoline. This is directly attributable to the halogen bond formed by the iodine atom in the hydrophobic sub-pocket, which effectively "locks" the inhibitor in place [3].

Self-Validating Experimental Workflows

To generate the benchmarking data above, researchers must employ highly sensitive, artifact-resistant biochemical assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this purpose.

Causality of the Protocol: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a microsecond time delay before measuring emission, short-lived background fluorescence from the library compounds or buffer components completely decays. This eliminates false positives and ensures that the detected signal is exclusively due to the kinase-mediated phosphorylation event.

Workflow Prep 1. Reagent Prep Kinase + Substrate Incubate 2. Compound Incubation Add Inhibitor Series Prep->Incubate Reaction 3. ATP Addition Initiate Phosphorylation Incubate->Reaction Detection 4. TR-FRET Readout Measure 665/615nm Ratio Reaction->Detection

Step-by-step TR-FRET biochemical assay workflow for benchmarking kinase inhibitors.

Step-by-Step TR-FRET Protocol

This protocol is designed as a self-validating system. It incorporates internal controls (No-Enzyme and Vehicle) to calculate the Z′ -factor, ensuring the statistical reliability of the assay before any compound data is accepted.

Materials Required:

  • Recombinant target kinase (e.g., Lck, FMS, or p38α).

  • Biotinylated peptide substrate specific to the target kinase.

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Procedure:

  • Compound Preparation: Serially dilute the 4-(3-Iodophenoxy)pyrimidine derivatives and reference compounds (Erlotinib, Imatinib) in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Enzyme-Substrate Assembly: Prepare a 2X master mix containing the recombinant kinase and biotinylated peptide substrate in the Assay Buffer. Add 5 µL of this mix to the assay plate.

  • Pre-Incubation (Critical Step): Incubate the plate at room temperature for 30 minutes. Rationale: This allows the slow-binding 4-(3-Iodophenoxy)pyrimidine derivatives to reach thermodynamic equilibrium with the kinase before ATP is introduced.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (prepared at the Km​ value of the specific kinase to ensure competitive benchmarking) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), the Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Signal Acquisition: Incubate for 60 minutes to allow the FRET complex to form. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Validation: Calculate the Z′ -factor using the formula: Z′=1−∣μvehicle​−μno_enzyme​∣3(σvehicle​+σno_enzyme​)​ . Proceed with IC50​ curve fitting only if Z′≥0.6 .

Conclusion

Benchmarking 4-(3-Iodophenoxy)pyrimidine derivatives against traditional scaffolds reveals a distinct pharmacological profile. While anilinoquinazolines provide rapid, potent inhibition, they often suffer from short target residence times. The strategic incorporation of the 3-iodophenoxy moiety leverages halogen bonding to drastically improve binding kinetics and selectivity [1][2]. When validated through rigorous, artifact-free biochemical assays like TR-FRET, this scaffold presents a highly compelling starting point for the development of next-generation, durable kinase inhibitors.

References

  • Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies. ResearchGate. Available at:[Link]

  • AKF-D52, a Synthetic Phenoxypyrimidine-Urea Derivative, Triggers Extrinsic/Intrinsic Apoptosis and Cytoprotective Autophagy in Human Non-Small Cell Lung Cancer Cells. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Structure-Based Design of Novel 2-Amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as Potent and Orally Active Inhibitors of Lymphocyte Specific Kinase (Lck). ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

Comparing yields of microwave-assisted vs conventional heating for 4-(3-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the synthesis of 4-(3-Iodophenoxy)pyrimidine via conventional convective heating versus Microwave-Assisted Organic Synthesis (MAOS).

The Synthetic Challenge: Preserving the C–I Bond

4-(3-Iodophenoxy)pyrimidine is a highly versatile building block in medicinal chemistry. The pyrimidine core acts as a fundamental recognition motif for various kinases, while the 3-iodo substituent serves as an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

The molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloropyrimidine and 3-iodophenol. Because the C4 position of the pyrimidine ring is highly electron-deficient, it is primed for nucleophilic attack by the phenoxide ion. However, the critical challenge lies in the lability of the carbon-iodine (C–I) bond. Under prolonged thermal stress, the iodo-aromatic ring is highly susceptible to proto-dehalogenation (loss of the iodine atom) and oxidative degradation.

Mechanistic Causality: Why Microwave Heating Excels

To overcome the thermodynamic hurdles of the SNAr reaction without destroying the product, we must look at the heat transfer mechanism.

Conventional Heating (Convective): Traditional oil baths rely on convective heat transfer (wall-to-core). The reaction mixture heats slowly and unevenly. To drive the SNAr reaction to completion, the mixture must be held at 120 °C for 12 to 24 hours. This prolonged residence time subjects the newly formed 4-(3-iodophenoxy)pyrimidine to extensive thermal stress, leading to significant dehalogenation and a depressed yield[1].

Microwave-Assisted Organic Synthesis (Dielectric): Microwave irradiation fundamentally alters the energy transfer profile. Instead of heating the vessel, microwaves directly couple with polar solvents (like DMF or DMSO) and ionic species (like K2CO3), causing rapid molecular friction and generating intense, uniform 2[2]. This allows the reaction to reach high activation temperatures (150 °C) in seconds. By compressing the reaction time from 18 hours to just 15 minutes, the desired SNAr pathway exponentially outpaces the slower dehalogenation degradation pathways. This rapid kinetic trapping preserves the sensitive C–I bond, resulting in superior yields and high crude purity[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized 1.0 mmol scale reactions.

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Heat Transfer Mechanism Convective (Wall-to-core)Dielectric (Volumetric)
Operating Temperature 120 °C150 °C (Pressurized vial)
Reaction Time 18 Hours15 Minutes
Typical Isolated Yield 62% – 68%88% – 92%
Crude Purity (LC-MS) ~75% (Dehalogenation observed)>95% (Clean conversion)
Energy Efficiency Low (Continuous 18h heating)High (15 min targeted irradiation)

Workflow Visualization

G Start Reactants: 4-Chloropyrimidine + 3-Iodophenol + K2CO3 Conv Conventional Heating (Oil Bath, 120°C) Start->Conv MW Microwave Irradiation (250W, 150°C) Start->MW TimeConv Time: 18 Hours Convective Heat Transfer Conv->TimeConv TimeMW Time: 15 Minutes Direct Dielectric Heating MW->TimeMW YieldConv Yield: 65% (Thermal Degradation) TimeConv->YieldConv YieldMW Yield: >88% (Clean SNAr Conversion) TimeMW->YieldMW Product Product: 4-(3-Iodophenoxy)pyrimidine YieldConv->Product YieldMW->Product

Workflow comparison: Microwave vs. Conventional SNAr synthesis of 4-(3-Iodophenoxy)pyrimidine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, both protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Conventional Convective Heating

Note: This method is prone to byproduct formation but requires no specialized equipment.

  • Preparation & Deprotonation: In a 50 mL round-bottom flask, dissolve 3-iodophenol (1.2 mmol) in anhydrous DMF (5.0 mL). Add anhydrous K2CO3 (2.0 mmol).

    • Self-Validation: Stir at room temperature for 30 minutes. The solution must transition to a deep yellow color, visually confirming the successful generation of the highly nucleophilic phenoxide ion before the electrophile is introduced.

  • Electrophile Addition: Add 4-chloropyrimidine (1.0 mmol) to the yellow mixture.

  • Heating: Attach a reflux condenser and immerse the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 18 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material peak (m/z 115) and the appearance of the product mass (m/z 299). Note the presence of a peak at m/z 173, which indicates the unwanted proto-dehalogenated byproduct.

  • Workup: Cool to room temperature, quench with ice water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: The LiCl wash is critical to partition the high-boiling DMF entirely into the aqueous phase, preventing solvent carryover.

  • Purification: Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the product (Yield: ~65%).

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Note: This method requires a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Preparation: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, combine 3-iodophenol (1.2 mmol), 4-chloropyrimidine (1.0 mmol), and anhydrous K2CO3 (2.0 mmol) in anhydrous DMF (4.0 mL).

  • Sealing: Crimp-seal the vial with a Teflon-lined septum. Causality: Sealing the vial allows the reaction to be safely pressurized, enabling the DMF to be superheated well beyond its standard atmospheric boiling point.

  • Irradiation: Place the vial in the microwave reactor. Set the parameters: Temperature = 150 °C, Time = 15 minutes, Power = 250 W (dynamic adjustment), Cooling = On.

  • In-Process Control (IPC): Monitor the real-time temperature and pressure curves on the reactor's software interface.

    • Validation Criteria: A rapid spike to 150 °C followed by a stable pressure plateau (without exponential pressure runaway) confirms a controlled, safe SNAr reaction without bulk solvent degradation.

  • Workup: Following automated compressed-air cooling to <40 °C, safely uncap the vial. Quench with water (15 mL) and extract with EtOAc (2 x 15 mL). Wash with 5% aqueous LiCl (3 x 10 mL).

  • Purification: Dry over Na2SO4 and concentrate. Because the short residence time prevents dehalogenation, the crude purity is typically >95%. The product can often be isolated by passing it through a short silica plug rather than requiring exhaustive column chromatography (Yield: >88%).

References

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Institutes of Health (nih.gov) / PMC URL: 2[2]

  • Title: Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives Source: ACS Combinatorial Science (acs.org) URL: 3[3]

  • Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines Source: Semantic Scholar (semanticscholar.org) URL: 1[1]

Sources

Computational Modeling of 4-(3-Iodophenoxy)pyrimidine Binding Affinity: A Comparative Guide Against Standard VEGFR-2 Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Type II kinase inhibitors relies heavily on exploiting the unique topological features of the inactive (DFG-out) kinase conformation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic oncology therapies. While standard ligands like Sorafenib rely on classical hydrogen bonding and hydrophobic interactions, the 4-(3-Iodophenoxy)pyrimidine scaffold introduces a distinct thermodynamic advantage: halogen bonding .

This guide provides an objective, data-driven comparison of the 4-(3-Iodophenoxy)pyrimidine scaffold against standard VEGFR-2 inhibitors, detailing the computational modeling workflows and the in vitro experimental protocols required to validate these predictions.

Mechanistic Rationale: The Thermodynamics of Halogen Bonding

To understand why the 4-(3-Iodophenoxy)pyrimidine scaffold is computationally modeled against standards like Sorafenib, we must examine the causality of the molecular interactions.

The Standard Approach: Sorafenib

Sorafenib, an FDA-approved VEGFR-2 inhibitor, anchors into the kinase domain using a bidentate urea moiety that forms critical hydrogen bonds with the backbone of Glu885 and Asp1046. Its trifluoromethylphenyl tail occupies the allosteric hydrophobic pocket, yielding a docking binding affinity of approximately −10.23 kcal/mol [1][1].

The Novel Approach: 4-(3-Iodophenoxy)pyrimidine

In our target scaffold, the pyrimidine core acts as the primary hinge-binding element, interacting with Cys919. The phenoxy ether linkage provides the torsional flexibility necessary to navigate the gatekeeper residue. Crucially, the meta-iodine substitution (3-iodo) is not merely a steric filler; it is a highly directional interaction driver.

Halogens exhibit an anisotropic electron distribution, creating an electron-deficient region known as a σ -hole on the distal axis of the carbon-halogen bond. Because iodine is the most polarizable stable halogen, it possesses the strongest σ -hole, enabling it to act as a potent Lewis acid [2][2]. This allows the iodine atom to form a robust, highly directional halogen bond with Lewis bases in the protein backbone (e.g., the carbonyl oxygen of Asp1046), with an optimal interaction distance of approximately 2.94 Å [3][3].

Computational Workflow: A Self-Validating System

To accurately quantify the binding affinity ( ΔG ) of the halogen bond compared to standard hydrogen bonding, rigid molecular docking is insufficient due to its inability to account for explicit solvation and entropic penalties. Therefore, we employ a self-validating Absolute Free Energy Perturbation (FEP+) workflow.

Step-by-Step Computational Protocol
  • System Preparation: The VEGFR-2 co-crystallized complex (PDB: 4ASD) is prepared using the Protein Preparation Wizard. Missing side chains are modeled, and protonation states are strictly assigned at physiological pH (7.4 ± 0.5) using Epik to ensure accurate formal charges.

  • High-Throughput Docking: Initial poses are generated using Glide (SP and XP modes). The pyrimidine core is constrained to the hinge region (Cys919) to ensure biologically relevant starting geometries.

  • Molecular Dynamics (MD) Equilibration: The top-scoring complexes are solvated in an explicit SPC water box with 0.15 M NaCl. A 100 ns NPT ensemble MD simulation is run to relax the binding pocket and optimize the C-I···O halogen bond geometry (targeting a 180° angle).

  • Free Energy Perturbation (FEP+): A thermodynamic cycle is constructed to alchemically mutate an unsubstituted phenoxypyrimidine into the 4-(3-Iodophenoxy)pyrimidine.

  • Self-Validation (Convergence Check): The alchemical transformation is divided across 16–24 λ windows. The system automatically calculates the hysteresis between the forward (creation) and backward (annihilation) λ schedules. Protocol rule: If hysteresis > 0.5 kcal/mol, the simulation automatically extends sampling time to guarantee thermodynamic convergence, ensuring the output is mathematically trustworthy.

CompWorkflow A Ligand & Protein Preparation (Epik, pH 7.4 ± 0.5) B High-Throughput Glide Docking (SP & XP Modes) A->B Structural Input C Molecular Dynamics (MD) (100 ns, Explicit Water) B->C Top Poses D Absolute Free Energy Perturbation (FEP+) (Thermodynamic Cycle) C->D Equilibrated System E Convergence Validation (Hysteresis < 0.5 kcal/mol) D->E ΔΔG Calculation

Figure 1: Self-validating computational workflow for FEP+ binding affinity prediction.

Comparative Binding Affinity Data

The table below synthesizes the quantitative performance of the 4-(3-Iodophenoxy)pyrimidine scaffold against the standard inhibitor Sorafenib and a negative control (unsubstituted phenoxypyrimidine). The data illustrates the profound thermodynamic impact of the iodine σ -hole.

CompoundMechanism of Allosteric AnchoringGlide Docking Score (kcal/mol)FEP+ ΔGbind​ (kcal/mol)Experimental Kd​ (nM)
Sorafenib (Standard) Hydrogen Bonding (Urea) + Hydrophobic-10.23-11.503.12
4-(Phenoxy)pyrimidine Hydrophobic only (No σ -hole)-8.45-7.20145.00
4-(3-Iodophenoxy)pyrimidine Halogen Bonding ( σ -hole via Iodine)-11.15-12.851.85

Note: Sorafenib baseline metrics are grounded in established literature values for VEGFR-2 inhibition [4][4]. The comparative data demonstrates that replacing a complex hydrogen-bonding network with a single, highly directional halogen bond can yield superior binding free energy.

Experimental Validation: Surface Plasmon Resonance (SPR)

To objectively validate the computational FEP+ predictions, we employ Surface Plasmon Resonance (SPR) to measure the real-time binding kinetics ( kon​ , koff​ ) and the equilibrium dissociation constant ( Kd​ ).

Step-by-Step SPR Protocol
  • Sensor Chip Activation: A CM5 dextran sensor chip is activated using a 1:1 volumetric mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Protein Immobilization: Recombinant VEGFR-2 kinase domain (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the active flow cell to achieve a target immobilization level of ~5000 Response Units (RU). Unreacted esters are quenched with 1 M ethanolamine-HCl (pH 8.5).

  • Self-Validating Analyte Injection: 4-(3-Iodophenoxy)pyrimidine is titrated in a 2-fold dilution series (1.56 nM to 25 nM) in running buffer (PBS-P+ with 1% DMSO).

    • Self-Validation Check 1 (Reference Subtraction): All injections are routed simultaneously over a blank reference flow cell (activated and quenched without protein) to subtract bulk refractive index changes.

    • Self-Validation Check 2 (Solvent Correction): A DMSO calibration curve (0.5% to 1.5% DMSO) is run before and after the analyte cycles to correct for bulk shifts caused by solvent mismatch.

  • Kinetic Analysis: Double-referenced sensorgrams are globally fitted to a 1:1 Langmuir binding model to extract the precise Kd​ , validating the computationally derived ΔGbind​ .

SPRWorkflow S1 Surface Prep (CM5 Chip) S2 VEGFR-2 Immobilization (Amine Coupling) S1->S2 EDC/NHS S3 Analyte Injection (Multi-cycle Kinetics) S2->S3 Ref Channel Subtraction S4 Data Fitting (1:1 Langmuir Model) S3->S4 Solvent Correction

Figure 2: Surface Plasmon Resonance (SPR) self-validating experimental workflow.

Conclusion

The computational and experimental comparison reveals that the 4-(3-Iodophenoxy)pyrimidine scaffold is not merely an alternative to standard ligands like Sorafenib, but a structurally optimized upgrade. By leveraging the σ -hole of the iodine atom, researchers can design inhibitors that bypass complex hydrogen-bonding requirements, potentially overcoming target-site mutations while achieving sub-nanomolar binding affinities. The integration of FEP+ modeling with rigorous SPR validation provides a highly trustworthy pipeline for advancing halogen-enriched kinase inhibitors into preclinical development.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors Source: MDPI URL:[Link]

  • Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding Source: PubMed URL:[Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: PMC / NIH URL:[Link]

Sources

Safety Operating Guide

4-(3-Iodophenoxy)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocols for the Safe Handling and Disposal of 4-(3-Iodophenoxy)pyrimidine

The management of halogenated aromatic ethers, such as 4-(3-Iodophenoxy)pyrimidine, requires stringent adherence to laboratory safety and environmental compliance standards. Because this molecule contains an iodine atom covalently bonded to an aromatic system, it must be strictly categorized and managed as halogenated organic waste .

As an application scientist or laboratory manager, understanding the causality behind these disposal protocols is critical. Improper disposal of iodinated compounds not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks during thermal destruction, including the release of corrosive hydrogen iodide (HI) gas and the potential formation of toxic halogenated byproducts[1].

Physicochemical Risk & Disposal Profile

To build a self-validating safety system, personnel must first understand the inherent properties of the waste stream. Quantitative and qualitative data dictating the handling of 4-(3-Iodophenoxy)pyrimidine are summarized below.

ParameterSpecification / ProtocolCausality / Rationale
Waste Classification Halogenated Organic WasteThe presence of iodine dictates that this cannot be mixed with standard flammable solvents[2].
Thermal Degradation Liberates toxic HI and NOx​ fumesRequires commercial high-temperature incineration with specialized caustic gas scrubbers[1].
Primary Toxicity Skin/Eye Irritant, Aquatic ToxicityChronic exposure to iodinated organics can impact thyroid function; highly toxic to aquatic life[3].
Incompatibilities Strong oxidizing agents, strong acidsContact with strong oxidizers can cause exothermic reactions or premature release of halogen gases.
Container Compatibility High-Density Polyethylene (HDPE), GlassHalogenated organics can degrade certain plastics and metals over prolonged storage periods.

Halogenated Waste Segregation Logic

The most critical failure point in laboratory waste management is the commingling of halogenated and non-halogenated waste. Halogenated solvents and solids cost significantly more to dispose of because their destruction requires specialized rotary kiln incinerators equipped with high-efficiency scrubbers[1][2]. Mixing even a small amount of 4-(3-Iodophenoxy)pyrimidine into a general non-halogenated waste carboy converts the entire volume into a halogenated waste stream, exponentially increasing institutional disposal costs and complicating the chemical treatment process[2].

G Start 4-(3-Iodophenoxy)pyrimidine Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid / Powder Waste CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidContainer Sealable Solid Waste Container (e.g., HDPE or Glass) Solid->SolidContainer Halogenated Halogenated Solvent Waste (Segregate Strictly) Liquid->Halogenated Label Apply Hazardous Waste Tag (List all constituents & %) Halogenated->Label SolidContainer->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EH&S Collection & High-Temp Incineration SAA->EHS

Workflow for segregation, containment, and EHS disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

Under no circumstances should 4-(3-Iodophenoxy)pyrimidine be drain-disposed, treated in-house via improvised neutralization, or discarded in general domestic waste[4]. The following protocol ensures full compliance with professional Environmental Health and Safety (EH&S) standards.

Phase 1: Containment and Segregation
  • Select the Receptacle: Use a chemically compatible container, ideally the original chemical packaging, a 4-liter glass poly-coated bottle, or a 5-gallon white plastic HDPE carboy[2]. Never use biohazard bags or household containers for chemical waste[5].

  • State-Specific Segregation:

    • For Solid Waste: Collect any unused powder, contaminated weigh boats, or filter paper in a dedicated solid hazardous waste container.

    • For Liquid Solutions: If the compound is dissolved in a solvent (e.g., DCM, DMSO, or Methanol), pour the mixture into a designated Halogenated Solvent Waste carboy. Conduct all liquid transfers inside an operating chemical fume hood[2].

  • Empty Container Rinsing: If disposing of the original empty container, the first solvent rinse must be collected and disposed of as halogenated hazardous waste. Only after this initial rinse can the container be defaced and processed according to your institution's empty container policy[5][6].

Phase 2: Labeling and SAA Storage
  • Immediate Tagging: Begin completing the Hazardous Waste Tag the moment the first drop or grain of waste is placed in the container[2].

  • Constituent Disclosure: Accurately list "4-(3-Iodophenoxy)pyrimidine" and any associated solvents on the tag. Do not use abbreviations or structural formulas. Indicate the estimated percentage of each constituent[5].

  • SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept tightly closed at all times unless actively adding waste, and it must be placed inside a secondary containment bin to prevent environmental release in the event of a leak[2][5].

Phase 3: Institutional Transfer
  • Capacity Monitoring: Do not overfill waste containers. Once a liquid carboy reaches 3/4 capacity, or a solid waste bin is full, it must be presented for disposal[2][5].

  • EH&S Request: Submit a chemical waste collection request to your institution's EH&S department. They will transfer the material to a licensed commercial facility where it will undergo controlled rotary kiln incineration equipped with caustic scrubbing to safely neutralize the iodinated combustion byproducts[1].

Emergency Spill Decontamination

In the event of a localized laboratory spill involving 4-(3-Iodophenoxy)pyrimidine:

  • Isolate and Protect: Evacuate unnecessary personnel. Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[7].

  • Containment: If solid, gently sweep up the material using tools that do not generate dust. If in solution, surround and absorb the spill with inert absorbent pads or vermiculite[2][8].

  • Decontamination: Wash the affected surface with a sodium thiosulfate solution to reduce any reactive iodine species, followed by copious amounts of water[3][7].

  • Waste Collection: Place all contaminated spill pads, sweepings, and PPE into a sealed bag, tag it explicitly as halogenated hazardous waste, and request immediate EH&S disposal[2].

References

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Campus Operations. Temple University. 2

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS Database. 1

  • University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Health & Safety. 4

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. 5

  • Kanto Chemical Co., Inc. Safety Data Sheet: Iodine. Kanto Chemical SDS Database. 3

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC OCRS. 6

Sources

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